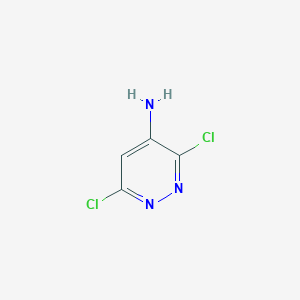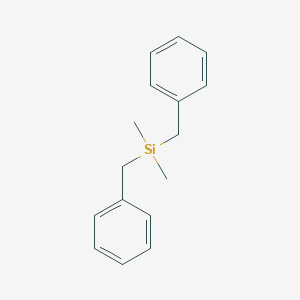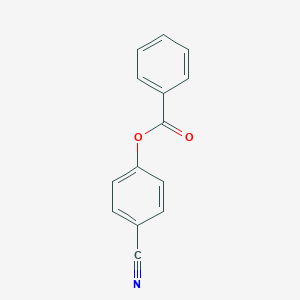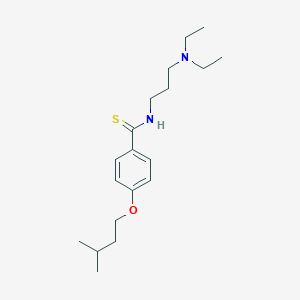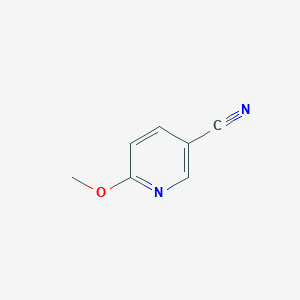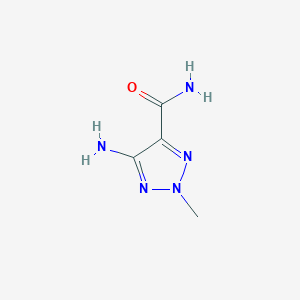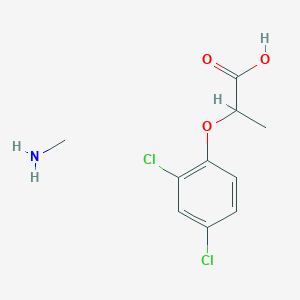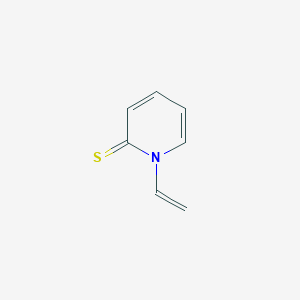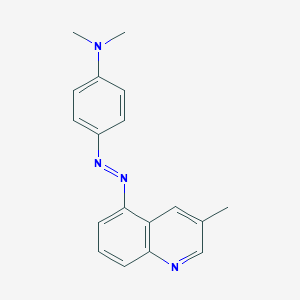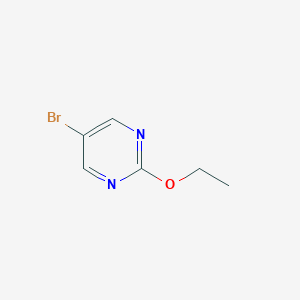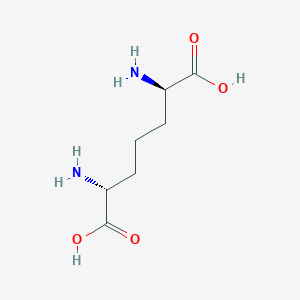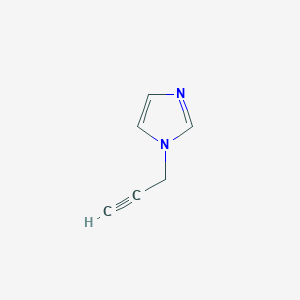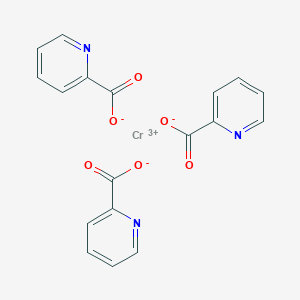
3-(3,4-Methylenedioxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Methylenedioxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone, commonly known as MDPV, is a synthetic cathinone that belongs to the family of designer drugs. MDPV is a potent psychostimulant that has gained popularity in the recreational drug market due to its euphoric and stimulant effects. However, MDPV has also been studied extensively for its potential applications in scientific research.
Wirkmechanismus
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. MDPV binds to the transporters that are responsible for the reuptake of these neurotransmitters, preventing their reuptake and leading to an increase in their extracellular levels. This increase in neurotransmitter levels leads to the characteristic stimulant effects of MDPV.
Biochemische Und Physiologische Effekte
MDPV produces a range of physiological and biochemical effects, including increased heart rate, blood pressure, and body temperature. MDPV also produces a range of psychological effects, including euphoria, increased alertness, and increased sociability. However, chronic exposure to MDPV has been shown to produce a range of negative effects, including anxiety, depression, and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has several advantages as a tool for scientific research. MDPV is a potent psychostimulant that produces effects similar to those of other psychostimulants, making it a useful tool for studying the mechanisms of addiction and the neurochemical changes that occur in the brain following chronic drug exposure. However, MDPV also has several limitations as a tool for scientific research. MDPV is a potent psychostimulant that produces a range of physiological and psychological effects, making it difficult to study in a controlled laboratory setting.
Zukünftige Richtungen
There are several future directions for research on MDPV. One area of research is the development of novel treatments for addiction. MDPV has been shown to produce addiction-like behaviors in laboratory animals, making it a useful tool for studying the mechanisms of addiction and the development of novel treatments. Another area of research is the development of new psychostimulant drugs that are less addictive and have fewer negative side effects than MDPV. Finally, research is needed to better understand the long-term effects of MDPV exposure on the brain and behavior.
Synthesemethoden
MDPV is synthesized from readily available starting materials through a multi-step process that involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with beta-keto amphetamine derivatives. The resulting product is then subjected to acylation with acryloyl chloride to yield MDPV.
Wissenschaftliche Forschungsanwendungen
MDPV has been used extensively in scientific research as a tool to study the effects of psychostimulants on the central nervous system. MDPV has been shown to produce effects similar to those of other psychostimulants such as cocaine and amphetamine. MDPV has been used to study the mechanisms of addiction and the neurochemical changes that occur in the brain following chronic drug exposure.
Eigenschaften
CAS-Nummer |
15272-65-8 |
|---|---|
Produktname |
3-(3,4-Methylenedioxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone |
Molekularformel |
C28H27NO4 |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C28H27NO4/c30-28(23-9-11-24(12-10-23)31-17-16-29-14-4-5-15-29)25(22-6-2-1-3-7-22)18-21-8-13-26-27(19-21)33-20-32-26/h1-3,6-13,18-19H,4-5,14-17,20H2/b25-18+ |
InChI-Schlüssel |
LFXXYWDJQRZCLJ-XIEYBQDHSA-N |
Isomerische SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/C5=CC=CC=C5 |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C(=CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Kanonische SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C(=CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Andere CAS-Nummern |
15272-65-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-](/img/structure/B102272.png)
